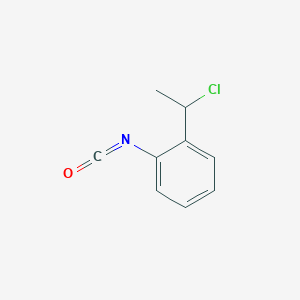
2-(1-Chloroethyl)phenylisocyanate, 80%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)phenylisocyanate, 80% (2-CEPIC) is an organochlorine compound that is used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in both water and organic solvents. It is commonly used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals and dyes. 2-CEPIC is a highly reactive compound and has been used to study biochemical and physiological effects in various organisms.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Chloroethyl)phenylisocyanate involves the reaction of 2-phenylacetonitrile with thionyl chloride to form 2-chlorophenylacetonitrile, which is then reacted with ethylene oxide to form 2-(1-chloroethyl)phenylacetonitrile. This compound is then treated with phosgene to form the final product, 2-(1-Chloroethyl)phenylisocyanate.
Starting Materials
2-Phenylacetonitrile, Thionyl chloride, Ethylene oxide, Phosgene
Reaction
Step 1: 2-Phenylacetonitrile is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 2-chlorophenylacetonitrile., Step 2: 2-Chlorophenylacetonitrile is then reacted with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(1-chloroethyl)phenylacetonitrile., Step 3: 2-(1-Chloroethyl)phenylacetonitrile is then treated with phosgene in the presence of a base such as triethylamine to form the final product, 2-(1-Chloroethyl)phenylisocyanate.
科学的研究の応用
2-(1-Chloroethyl)phenylisocyanate, 80% has been used in a variety of scientific research applications. It has been used to study the effects of organochlorines on the nervous system, as well as to study the effects of environmental contaminants on the growth and development of aquatic organisms. Additionally, it has been used to study the effects of xenobiotics on the immune system, as well as to study the effects of pollutants on the reproductive system. 2-(1-Chloroethyl)phenylisocyanate, 80% has also been used in the synthesis of pharmaceuticals and dyes.
作用機序
2-(1-Chloroethyl)phenylisocyanate, 80% is a highly reactive compound and can interact with various biological molecules, including proteins, nucleic acids, and lipids. It can also interact with cell membranes and cause disruption of the cell membrane structure. Additionally, it can interact with DNA and cause mutations.
生化学的および生理学的効果
2-(1-Chloroethyl)phenylisocyanate, 80% has been shown to have a variety of biochemical and physiological effects. It has been shown to cause disruption of the nervous system, leading to changes in behavior and increased sensitivity to stress. It has also been shown to cause disruption of the immune system, leading to increased susceptibility to infections. Additionally, it has been shown to cause disruption of the reproductive system, leading to changes in fertility and reproductive capacity.
実験室実験の利点と制限
2-(1-Chloroethyl)phenylisocyanate, 80% is a highly reactive compound and can be used in various laboratory experiments. It is relatively inexpensive and can be easily synthesized in a laboratory setting. Additionally, it can be used in a variety of experiments, making it a useful tool for researchers. However, it is also a highly toxic compound and should be handled with caution.
将来の方向性
In the future, 2-(1-Chloroethyl)phenylisocyanate, 80% could be used to study the effects of environmental pollutants on human health. Additionally, it could be used to study the effects of organochlorines on the nervous system and the immune system. It could also be used to study the effects of xenobiotics on the reproductive system. Additionally, it could be used to study the effects of pollutants on the growth and development of aquatic organisms. Finally, it could be used to synthesize pharmaceuticals and dyes.
特性
IUPAC Name |
1-(1-chloroethyl)-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7(10)8-4-2-3-5-9(8)11-6-12/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNLWTFTANOTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)phenylisocyanate, 80% | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



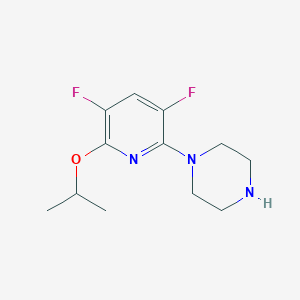
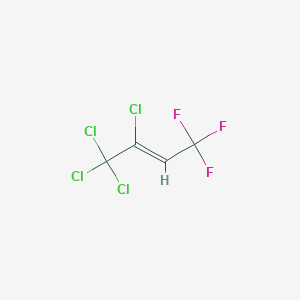
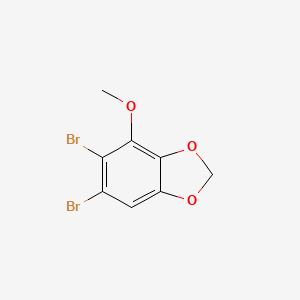
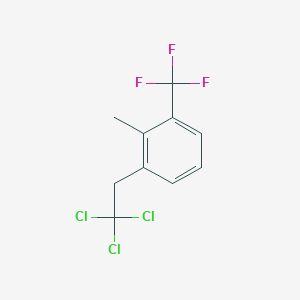
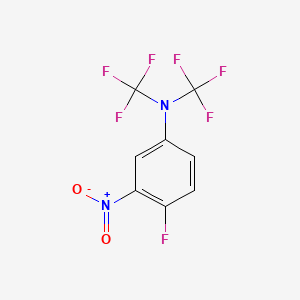
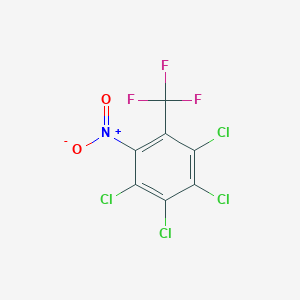
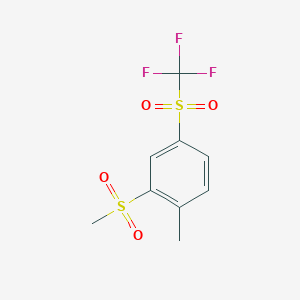
![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)


![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)